N-(4,4-difluorocycloheptyl)benzamide
Description
Properties
CAS No. |
2377034-92-7 |
|---|---|
Molecular Formula |
C14H17F2NO |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cycloheptane Ring Construction
Cycloheptane derivatives are typically synthesized via cycloaddition reactions or ring-expansion strategies . For example, the Buchwald-Hartwig amination protocol could be adapted to form the seven-membered ring, though this would require tailored substrates. Alternatively, cycloheptanone serves as a common starting material, which can be converted to the corresponding amine via reductive amination.
Fluorination Strategies
Introducing fluorine atoms at the 4,4-positions necessitates selective fluorination. Electrophilic fluorination reagents such as Selectfluor® or deoxyfluorination agents like DAST (diethylaminosulfur trifluoride) are viable options. For instance, DAST-mediated fluorination of cycloheptanone derivatives could yield 4,4-difluorocycloheptane, followed by oxidation to the ketone and subsequent reductive amination to the amine.
Amide Bond Formation
Classical Coupling Methods
The benzamide group is conventionally introduced via Schotten-Baumann reaction , where benzoyl chloride reacts with 4,4-difluorocycloheptylamine in the presence of a base (e.g., NaOH). However, this method may suffer from low yields due to steric hindrance from the cycloheptyl group.
Modern Coupling Reagents
Carbodiimide-based reagents (e.g., EDCl/HOBt) offer improved efficiency. For example, combining benzoyl chloride with 4,4-difluorocycloheptylamine in dichloromethane using EDCl and HOBt could achieve yields >80% under optimized conditions.
Alternative Routes via Intermediate Functionalization
Nitrile Reduction Pathway
A nitrile intermediate could be reduced to the primary amine using hydrogenation (e.g., Pd/C or Ra-Ni). For instance, 4,4-difluorocycloheptanenitrile, synthesized via nucleophilic substitution, might undergo hydrogenolysis to yield the amine precursor.
Microwave-Assisted Synthesis
Accelerating reaction kinetics using microwave irradiation, as demonstrated in patent CA2833394C, could reduce reaction times for both fluorination and amidation steps. For example, microwave heating at 150°C for 15 minutes might enhance the coupling efficiency between benzoyl chloride and the amine.
Purification and Characterization
Crystallization Techniques
The crude product is typically purified via recrystallization. Heptane or ethyl acetate/hexane mixtures are suitable solvents, as evidenced by similar benzamide purifications.
Spectroscopic Analysis
-
NMR : NMR should show distinct peaks for the cycloheptyl protons (δ 1.5–2.5 ppm) and benzamide aromatic protons (δ 7.8–8.2 ppm).
-
MS : ESI-MS would likely exhibit a molecular ion peak at m/z 279.3 [M+H].
Challenges and Optimization
Steric and Electronic Effects
The cycloheptyl group’s bulk may hinder amide bond formation. Using polar aprotic solvents (e.g., NMP) and elevated temperatures (80–100°C) could mitigate this issue.
Fluorine Stability
Fluorinated intermediates are prone to hydrolysis. Anhydrous conditions and inert atmospheres (N or Ar) are critical during fluorination steps.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Schotten-Baumann | Simple, low cost | Low yields due to steric hindrance | 40–55 |
| EDCl/HOBt coupling | High efficiency | Requires costly reagents | 75–85 |
| Microwave-assisted | Rapid reaction times | Specialized equipment needed | 70–80 |
Table 1: Comparison of amidation strategies for this compound synthesis.
Industrial-Scale Considerations
While laboratory-scale synthesis is feasible, scaling up necessitates addressing:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,4-difluorocycloheptyl)benzamide can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of corresponding benzoyl derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted benzamides.
Substitution: The fluorine atoms on the cycloheptyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N-(4,4-difluorocycloheptyl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of biochemical pathways and mechanisms.
Medicine: this compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its structural properties may allow it to modulate specific biological targets involved in disease processes.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocycloheptyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
N-(3,3-Difluorocycloheptyl)benzamide
- Structural Difference : The fluorine atoms are positioned at 3,3- rather than 4,4- on the cycloheptyl ring.
- Its molecular weight (217.31 g/mol) is lower due to differences in substituent positioning .
- Applications : Like the 4,4-difluoro analog, it is used as a synthetic intermediate, but its distinct geometry may favor different reaction pathways.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Difference : Features a dimethoxyphenethyl chain instead of a fluorinated cycloheptyl group.
- Physical Properties : Melting point is 90°C, suggesting higher crystallinity compared to the fluorinated cycloheptyl derivative .
- Functional Role : The methoxy groups enhance electron-donating capacity, making Rip-B more polarizable, which could influence its utility in pharmaceuticals or liquid crystals.
Liquid Crystal Diols with Azomethine-Benzamide Groups
- Structural Difference: These compounds, such as 4,4′-di-N-[(6-hydroxyhexoxy)-3-pyridyl methylidene]amino phenyl benzamide, incorporate azomethine (Schiff base) linkages and extended alkyl chains .
- Applications : Used as curing agents for epoxy resins, highlighting the role of benzamide derivatives in materials science. The 4,4-difluorocycloheptyl analog’s rigidity and fluorine content may offer superior thermal stability in similar applications.
Porphyrin-Benzamide Conjugates
- Structural Difference : Examples like 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl) tetrakis(N-(1H-benzo[d]imidazol-2-yl)benzamide) integrate benzamide units into porphyrin macrocycles .
- Functional Role : These derivatives are used in sensitized solar cells, leveraging benzamide’s ability to modulate electron transfer. The 4,4-difluorocycloheptyl variant’s fluorinated ring could enhance light absorption or charge separation efficiency.
N-(sec-Butyl)benzamide and Imine Derivatives
- Structural Difference : Simpler alkyl chains (e.g., sec-butyl) replace the cycloheptyl group .
- Reactivity : These compounds are intermediates in palladium-mediated alkyl–nitrogen bond formation. The 4,4-difluorocycloheptyl analog’s bulkier structure may slow reaction kinetics but improve stereoselectivity.
Key Comparative Data
Discussion of Functional and Structural Implications
- Fluorine Substitution: The 4,4-difluoro configuration creates a dipole moment, enhancing solubility in non-polar solvents compared to non-fluorinated analogs. This contrasts with Rip-B’s methoxy groups, which increase polarity .
- Ring Size Effects : The cycloheptyl ring’s larger size (vs. cyclohexyl or phenyl in other derivatives) may improve binding affinity in biological targets or alter mesophase behavior in liquid crystals.
- Thermal Stability : Fluorinated benzamides generally exhibit higher decomposition temperatures, making them suitable for high-temperature applications in materials science .
Q & A
How is N-(4,4-difluorocycloheptyl)benzamide synthesized and characterized in academic research?
Basic Question
The synthesis typically involves a multi-step protocol starting with the reaction of 4,4-difluorocycloheptanamine with benzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Amidation : Benzoyl chloride is added dropwise to a solution of 4,4-difluorocycloheptanamine in a biphasic system (water/dichloromethane) with sodium hydroxide to maintain pH >10 .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Characterization : - NMR (¹H, ¹³C, ¹⁹F) confirms regiochemistry and fluorine substitution .
- Mass Spectrometry (ESI-MS or HRMS) verifies molecular weight (253.29 g/mol) .
- X-ray Crystallography (using SHELXL) resolves crystal packing and steric effects of the cycloheptyl group .
What crystallographic techniques are used to resolve the structure of this compound?
Basic Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Fluorine positions are validated using difference Fourier maps .
- Validation : PLATON checks for missed symmetry and hydrogen-bonding networks .
How can computational methods be integrated into studying the bioactivity of this compound?
Advanced Question
A multi-modal approach is recommended:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) by sampling cycloheptyl conformers .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess dynamic interactions, focusing on fluorine-mediated hydrophobic contacts .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with experimental IC₅₀ values .
How should researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?
Advanced Question
Discrepancies often arise from assay conditions or conformational flexibility. Mitigation strategies:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cellular viability (MTT assay) to distinguish direct target engagement from off-target effects .
- Conformational Analysis : Use variable-temperature NMR or DFT calculations (B3LYP/6-311+G(d,p)) to identify dominant conformers in solution vs. solid state .
What is the role of fluorine atoms in modulating the reactivity and binding of this compound?
Basic Question
Fluorine impacts both electronic and steric properties:
- Electron-Withdrawing Effect : ¹⁹F NMR and DFT show decreased electron density at the amide carbonyl, altering hydrogen-bonding capacity .
- Hydrophobic Interactions : Fluorine’s high electronegativity enhances van der Waals interactions in hydrophobic pockets (e.g., enzyme active sites) .
- Conformational Restriction : Steric repulsion between fluorine atoms biases the cycloheptyl ring into a chair-like conformation, affecting target complementarity .
How to design a multi-step assay pipeline for evaluating the pharmacological potential of this compound?
Advanced Question
A tiered strategy ensures robustness:
In Silico Screening : Virtual screening against DrugBank or PDB targets to prioritize assays .
In Vitro Profiling :
- Enzymatic assays (e.g., kinase inhibition) with Z’-factor >0.5 .
- Cytotoxicity screening (NCI-60 panel) to assess selectivity .
In Vivo Testing : Pharmacokinetics (IV/PO dosing in rodents) and toxicity (AST/ALT levels) .
What solubility and formulation challenges are associated with this compound?
Basic Question
The compound’s hydrophobicity (logP ~3.5) necessitates formulation optimization:
- Solubility Screening : Use shake-flask method with DMSO/PBS mixtures to determine pH-dependent solubility .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (solvent evaporation) to enhance bioavailability .
How does the conformational flexibility of the cycloheptyl group influence target binding?
Advanced Question
The cycloheptyl ring adopts multiple conformers, impacting binding:
- NMR Analysis : 2D NOESY reveals transannular H-F interactions stabilizing a pseudo-chair conformation .
- MD Simulations : Free-energy landscapes (metadynamics) identify dominant conformers in solution and bound states .
- Crystallography : Compare ligand-bound vs. apo protein structures to map conformational selection mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
